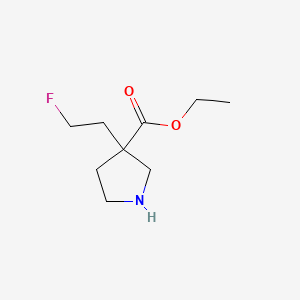
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H16FNO2 and a molecular weight of 189.23 g/mol This compound features a pyrrolidine ring substituted with an ethyl ester group and a fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with fluoroethyl reagents under controlled conditions. One common method includes the esterification of 3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluoroethyl or pyrrolidine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .
類似化合物との比較
Ethyl 2-oxopyrrolidine-3-carboxylate: Similar in structure but lacks the fluoroethyl group.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but have different substituents.
Pyrrolizines: These derivatives have a fused ring system with different biological activities.
Uniqueness: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C9H16FNO2 |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-2-13-8(12)9(3-5-10)4-6-11-7-9/h11H,2-7H2,1H3 |
InChIキー |
JJNMHFARDRQVSU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCNC1)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



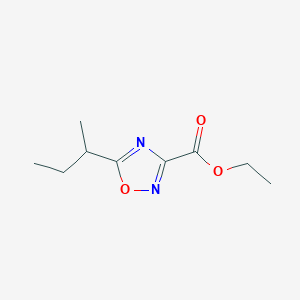
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
amine](/img/structure/B13505444.png)
![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
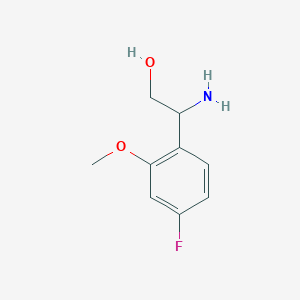
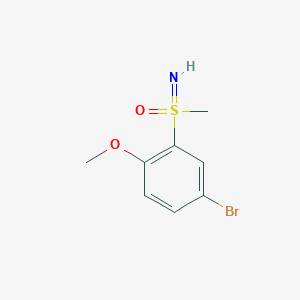
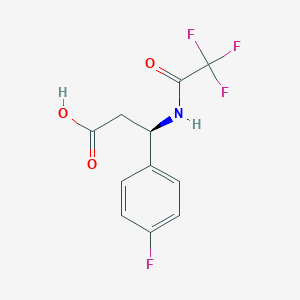
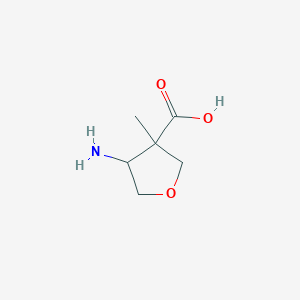
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
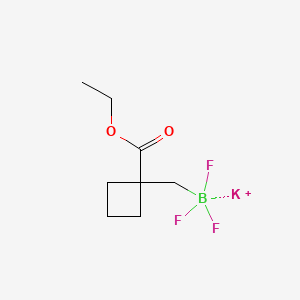
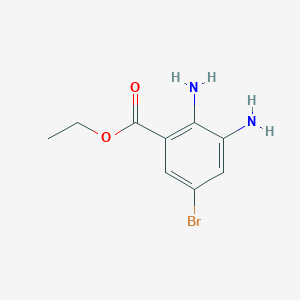
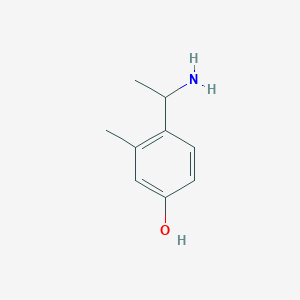
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
